propan-2-yl 4-[4-(4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
Overview
Description
propan-2-yl 4-[4-(4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[4-(4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under acidic or basic conditions.
Introduction of the phenoxy group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable phenol derivative reacts with a halogenated pyrazolo[3,4-d]pyrimidine intermediate.
Methanesulfonylation: The phenoxy group can be further functionalized by introducing a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.
Piperidine-1-carboxylic acid isopropyl ester formation: The final step involves the esterification of piperidine-1-carboxylic acid with isopropyl alcohol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 4-[4-(4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
propan-2-yl 4-[4-(4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 4-[4-(4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Phenoxy-substituted pyrazoles: These compounds have a similar substitution pattern and can exhibit comparable biological effects.
Uniqueness
propan-2-yl 4-[4-(4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonyl group, in particular, can enhance its potency as an enzyme inhibitor and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C21H25N5O5S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
propan-2-yl 4-[4-(4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H25N5O5S/c1-14(2)30-21(27)25-10-8-15(9-11-25)26-19-18(12-24-26)20(23-13-22-19)31-16-4-6-17(7-5-16)32(3,28)29/h4-7,12-15H,8-11H2,1-3H3 |
InChI Key |
HJDCUVZLLHFFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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